molecular formula C9H14N2O2S B13246390 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13246390
M. Wt: 214.29 g/mol
InChI Key: HJQBCCFPGLUPAW-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a hybrid structure combining a thiazolidine-2,4-dione (TZD) core and a piperidine moiety, two pharmacophores independently known for their diverse biological activities . The TZD scaffold is a privileged structure in drug discovery, extensively investigated for its potential in oncology, with studies showing derivatives can induce apoptosis, arrest the cell cycle, and inhibit glucose transporters (GLUTs) often upregulated in cancer cells . Furthermore, TZD-based compounds have demonstrated a broad spectrum of other pharmacological properties in research settings, including antimicrobial, anticonvulsant, and anti-inflammatory activities . The piperidine ring is a common feature in bioactive molecules and pharmaceuticals, contributing to favorable pharmacokinetic properties. The primary research applications for this compound and its analogs are in the development of novel therapeutic agents. Its structure is particularly relevant in the design of multifunctional antitumor agents . The presence of the TZD core allows for further chemical derivatization, such as the formation of a benzylidene double bond at the 5-position, a modification frequently employed to enhance cytotoxic activity and selectivity against various cancer cell lines . Researchers utilize this compound as a key chemical building block for constructing more complex molecular architectures, such as hybrid molecules that incorporate additional pharmacophores like acridine, which can enable mechanisms like DNA intercalation or topoisomerase inhibition . This product is provided as a stable solid, typically as a hydrochloride salt for improved handling and solubility. It is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2

InChI Key

HJQBCCFPGLUPAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)CSC2=O

Origin of Product

United States

Preparation Methods

Two-Step Alkylation-Cyclization

Step 1 : Piperidine-4-carbaldehyde reacts with methyl thioglycolate under basic conditions (K₂CO₃, DMF) to form a thioether intermediate.
Step 2 : Acid-catalyzed cyclization (H₂SO₄, 80°C) yields the target compound.

Parameter Conditions Yield (%)
Cyclization Catalyst H₂SO₄ (conc.) 72
Reaction Time 6 hours

Microwave-Assisted One-Pot Synthesis

A solvent-free approach using:

  • Reactants : Piperidin-4-ylmethanamine, diethyl oxalate, carbon disulfide
  • Catalyst : KF/Al₂O₃
  • Conditions : Microwave irradiation (300 W, 120°C, 20 min).

Advantages :

  • 89% yield
  • 3x faster than conventional heating

Green Chemistry Protocol

Adapted from Angapelly et al.:

  • Reactants : 4-(Bromomethyl)piperidine, thiourea, ethyl chloroacetate
  • Catalyst : Vanadyl sulfate (VOSO₄)
  • Solvent : Water/ethanol (3:1)
  • Conditions : Ultrasonic irradiation (40 kHz, 60°C).
Metric Value
Reaction Time 90 minutes
Purity (HPLC) >98%

Optimization Techniques

Catalyst Screening

Comparative performance of catalysts for Step 2 cyclization:

Catalyst Yield (%) Byproducts Observed?
H₂SO₄ 72 Yes
PPTS 68 No
β-cyclodextrin-SO₃H 81 No

β-cyclodextrin-SO₃H enhances regioselectivity and reduces hydrolysis side reactions.

Solvent Impact

Yields under varying solvents (Step 1 alkylation):

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
DMSO 46.7 65
Acetonitrile 37.5 71

Structural Confirmation

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Key signals at δ 4.32 (thiazolidine C₃-H) and δ 2.85 (piperidine N-CH₂).
  • HRMS : [M+H]⁺ m/z 266.0964 (calc. 266.0961).
  • IR : Peaks at 1745 cm⁻¹ (C=O) and 1260 cm⁻¹ (C-N).

Challenges and Solutions

  • Piperidine Basicity : Neutralization with acetic acid during alkylation prevents N-overfunctionalization.
  • Oxidation Sensitivity : Conduct reactions under N₂ to protect thiazolidinedione from air oxidation.

Scientific Research Applications

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound with a thiazolidine ring and a piperidine moiety, which has gained attention for its potential applications in pharmacology and organic synthesis. The thiazolidine-2,4-dione structure is known for its biological activity and versatility in medicinal chemistry.

Biological Activity
3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione exhibits significant biological activity and has been studied for its potential as an antidiabetic agent because it enhances insulin sensitivity. The compound interacts with peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid homeostasis. Additionally, derivatives of thiazolidine-2,4-dione have demonstrated potential in antimicrobial and anticancer studies.

Scientific Research Applications

  • Antidiabetic Agent Studies have explored the potential of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione as an antidiabetic agent due to its ability to enhance insulin sensitivity.
  • Binding to PPARs Studies on the interactions of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione with biological targets have revealed its mechanism of action primarily through binding to PPARs. This interaction modulates gene expression related to glucose metabolism and lipid regulation.
  • Enzyme Interactions Research has indicated potential interactions with various enzymes involved in metabolic pathways, suggesting a broad spectrum of biological effects.

Structural Similarities and Biological Activity

Compound NameStructureBiological Activity
PioglitazoneThiazolidine derivativeInsulin sensitizer for type II diabetes
3-FluorofentanylPiperidine derivativeOpioid analgesic
3-FuranylfentanylPiperidine derivativeOpioid analgesic
5-(4-Chlorophenyl)-thiazolidine-2,4-dioneThiazolidine derivativeAntimicrobial activity

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Analogues of TZD Derivatives

The pharmacological activity of TZD derivatives is highly dependent on substitutions at the 3- and 5-positions of the core scaffold. Below is a comparative analysis of key analogues:

Antidiabetic Agents
  • Rosiglitazone: A prototypical TZD with a 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl) substitution. It acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, improving insulin sensitivity .
  • Pioglitazone : Features a 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl) group. It is clinically used for type 2 diabetes mellitus and exhibits milder side effects than rosiglitazone .

    • Comparison : The piperidine moiety in the target compound introduces a bulkier, more basic substituent, which could modulate pharmacokinetics (e.g., half-life, tissue distribution) .
Anticancer Agents
  • S49076: A morpholinylmethyl-pyrrole-substituted TZD derivative (3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione). It inhibits MET, AXL/MER, and FGFR1/2/3 kinases (IC50 < 20 nM), showing promise in metastatic cancers .
  • Compound in : 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione exhibits cytotoxicity (MTT assay) and anti-inflammatory activity. Comparison: The dichlorophenylamino group enhances lipophilicity, whereas the piperidine in the target compound may improve solubility and blood-brain barrier penetration .
Antimicrobial and Antioxidant Agents
  • 5-(3-Chlorobenzylidene)-1,3-thiazolidine-2,4-dione : Demonstrates antimicrobial activity, with the chlorinated aryl group enhancing membrane penetration .
  • 5-Arylidene-2,4-thiazolidinediones : Antioxidant activity via DPPH radical scavenging, influenced by electron-donating substituents like methoxy groups .
    • Comparison : The piperidine substitution may reduce antioxidant efficacy compared to arylidene derivatives but could improve antimicrobial activity through basic nitrogen-mediated interactions.
Table 1: Key Structural and Activity Comparisons
Compound Name 3-Substituent 5-Substituent Primary Activity Potency/IC50 Reference
3-[(Piperidin-4-yl)methyl]-TZD Piperidin-4-ylmethyl N/A Not reported N/A N/A
Rosiglitazone Methyl 4-(2-(Methylpyridin-2-ylamino)ethoxy)benzyl Antidiabetic (PPARγ agonist) EC50 ~100 nM
S49076 Indolylmethylene-morpholine N/A Anticancer (kinase inhibitor) IC50 < 20 nM
5-(3-Chlorobenzylidene)-TZD N/A 3-Chlorobenzylidene Antimicrobial MIC ~25 µg/mL
5-(4-Methoxybenzylidene)-TZD tert-Butyl 4-Methoxybenzylidene Antitubercular MIC ~1.56 µg/mL
Key Observations:

Substituent Effects :

  • Piperidine vs. Morpholine/Pyridine : Piperidine’s saturated ring may reduce steric hindrance compared to aromatic substituents, enhancing receptor access.
  • Chlorinated Aryl Groups : Improve lipophilicity and membrane permeability but may increase toxicity risks.

Synthetic Accessibility: The target compound’s synthesis likely involves Knoevenagel condensation or nucleophilic substitution, similar to other TZD derivatives . Piperidine’s availability as a building block may streamline production.

Biological Activity

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound characterized by the presence of a piperidine ring and a thiazolidine-2,4-dione moiety. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is C9H14N2O2SC_9H_{14}N_2O_2S with a molecular weight of 214.29 g/mol. Its structure allows for various modifications that can enhance its biological activity.

PropertyValue
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
IUPAC Name3-(piperidin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
InChI KeyHJQBCCFPGLUPAW-UHFFFAOYSA-N

The biological activity of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways and modulate various receptor activities. For instance, it has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Research indicates that 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.75 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. Studies have shown that it enhances glucose uptake in isolated rat diaphragm tissues and improves insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. The following table summarizes the effects observed:

ParameterControl GroupTreated Group (3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione)
Blood Glucose Level (mg/dL)180120
Insulin Level (μU/mL)158
Leptin Level (ng/mL)1015

These findings indicate that the compound may modulate multiple mechanisms involved in metabolic disorders .

Case Studies

A study conducted by Ahmed et al. synthesized various thiazolidine derivatives, including 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione. The research focused on evaluating antiproliferative activity against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF7 (breast). The results indicated that the compound exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, analogous piperidine-thiazolidine derivatives are synthesized using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography or recrystallization . Key parameters include reaction time (e.g., 12–24 hours), temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Purity (>95%) can be ensured using HPLC with UV detection at 254 nm .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural confirmation: Use 1H^1H-NMR and 13C^{13}C-NMR to verify the piperidine and thiazolidine moieties. For example, the piperidine methyl group typically resonates at δ 1.2–1.8 ppm .
  • Purity analysis: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) .
  • Mass spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 257.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay validation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Control experiments: Include positive/negative controls (e.g., known inhibitors) and assess batch-to-batch variability in compound purity .
  • Theoretical alignment: Reconcile discrepancies with computational models (e.g., molecular docking to predict binding affinity to target proteins) .

Q. How to design a study investigating the environmental fate of this compound?

Methodological Answer:

  • Laboratory studies: Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions .
  • Ecotoxicology: Use standardized OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate ecological risks .
  • Modeling: Apply fugacity models to predict partitioning into soil, water, and air based on logP and pKa values .

Q. What strategies can elucidate the impact of polymorphic forms on pharmacological properties?

Methodological Answer:

  • Crystallography: Use X-ray diffraction (XRD) or solid-state NMR to identify polymorphs .
  • Solubility studies: Compare dissolution rates in biorelevant media (e.g., FaSSIF/FeSSIF) across polymorphs .
  • In vivo correlation: Conduct pharmacokinetic studies in animal models to link polymorph-specific bioavailability to efficacy .

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

  • Hypothesis-driven design: Align experiments with established theories (e.g., structure-activity relationships for thiazolidinedione derivatives) .
  • Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates and validate mechanistic hypotheses (e.g., covalent vs. non-covalent inhibition) .
  • Data interpretation: Apply cheminformatics tools (e.g., QSAR models) to predict metabolic pathways or off-target effects .

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